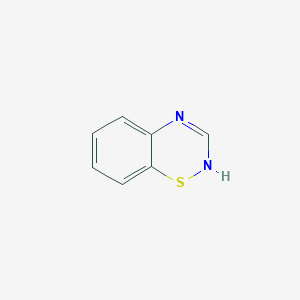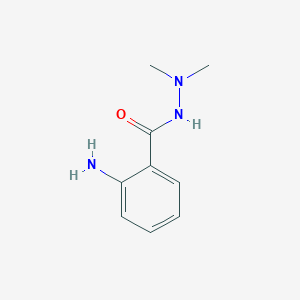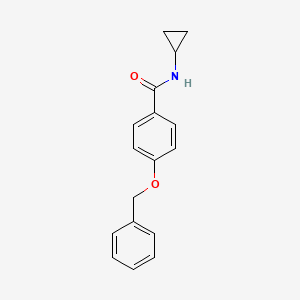
4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine and isopropyl alcohol.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyridazinones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one
- 4-Chloro-5-hydroxy-2-ethylpyridazin-3(2H)-one
- 4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its isopropyl group, for example, could influence its solubility, reactivity, and interaction with biological targets compared to other similar compounds.
Properties
CAS No. |
64178-62-7 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
4-chloro-5-hydroxy-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-4(2)10-7(12)6(8)5(11)3-9-10/h3-4,11H,1-2H3 |
InChI Key |
LHWSOJJLYIMLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(=C(C=N1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3AS,4S,6AR)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8737483.png)
![1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one](/img/structure/B8737491.png)


![[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B8737513.png)





![2-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8737579.png)
